N-(3-aminopropyl)-3,5-difluorobenzamide
Description
N-(3-aminopropyl)-3,5-difluorobenzamide is a benzamide derivative characterized by a 3-aminopropyl side chain and fluorine atoms at the 3- and 5-positions of the benzamide ring.
Properties
IUPAC Name |
N-(3-aminopropyl)-3,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-8-4-7(5-9(12)6-8)10(15)14-3-1-2-13/h4-6H,1-3,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYXCNRVSNOZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)NCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Agrochemical Derivatives with Difluorobenzamide Moieties
Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) and CGA-112913 (N-4-(3-chloro-5-trifluoromethyl-2-pyridinyloxy)-3,5-dichlorophenylaminocarbonyl)-2,6-difluorobenzamide) share the difluorobenzamide core but differ in substituents. Diflubenzuron is an insect growth regulator, while CGA-112913 is a pesticide precursor. The 3,5-difluoro substitution in the target compound may enhance environmental persistence compared to CGA-112913’s trifluoromethyl group, which increases lipophilicity .
Lufenuron (N-{{{2,5-dichloro-4-(1,1,2,3,3-hexafluoro-propoxyl)-phenyl} amino}-2,6-difluorobenzamide}) incorporates a hexafluoropropoxyl group, broadening its insecticidal spectrum. In contrast, the target compound’s simpler fluorination pattern may reduce synthetic complexity while maintaining moderate bioactivity .
Table 1: Agrochemical Difluorobenzamide Derivatives
Pharmacological Analogs with Aminopropyl Linkages
AMTB (N-(3-aminopropyl)-2-([(3-methylphenyl)methyl]oxy)-N-(2-thienylmethyl)benzamide hydrochloride) shares the 3-aminopropylbenzamide backbone but includes aromatic ether and thienyl groups. AMTB acts as a TRPM8 channel antagonist, indicating that the aminopropyl group facilitates receptor interaction.
N-[3-(Dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride features a benzothiazole ring and methoxy groups. Compared to the target compound’s fluorines, methoxy groups increase electron density, altering pharmacokinetic properties such as metabolic oxidation rates .
Substituent Effects on Functionality
- Fluorine vs. Trifluoromethyl : Fluorine atoms (as in the target compound) provide moderate electronegativity and steric compactness, whereas trifluoromethyl groups (e.g., in CGA-112913) enhance hydrophobicity and resistance to enzymatic degradation .
- Aminopropyl vs. Heterocyclic Side Chains: The aminopropyl group in the target compound and AMTB supports hydrogen bonding, critical for biological activity. In contrast, heterocyclic side chains (e.g., pyridinyloxy in CGA-112913) may improve target specificity .
Key Research Findings
- Fluorinated benzamides are prevalent in agrochemicals due to their stability and bioavailability. The target compound’s 3,5-difluoro substitution offers a balance between synthetic feasibility and bioactivity .
- Aminopropyl-linked benzamides show versatility across domains, from TRPM8 modulation (AMTB) to metal sorption (pipecoline resins), highlighting the scaffold’s adaptability .
- Substituent choice (e.g., fluorine, methoxy, trifluoromethyl) critically impacts electronic properties, solubility, and environmental behavior .
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